Superior Antifungal Activity of the 3,5-Difluorophenyl Derivative
In a comprehensive structure-activity relationship study of 38 (+)-dihydroguaiaretic acid ((+)-DGA) derivatives evaluated for antifungal activity against Alternaria alternata, the 3,5-difluorophenyl derivative (compound 37) demonstrated the highest activity among all tested analogs [1]. The study employed quantitative structure-activity relationship (QSAR) analysis using the Hansch-Fujita method, establishing that the small electron-withdrawing effect of fluorine at the meta-position of the 7-phenyl group is critical for enhanced antifungal potency [2].
| Evidence Dimension | Antifungal activity rank order among structural analogs |
|---|---|
| Target Compound Data | Highest activity among 38 derivatives |
| Comparator Or Baseline | 37 other phenyl substitution patterns including mono-fluoro, chloro, methoxy, hydroxy, and unsubstituted analogs |
| Quantified Difference | Ranked #1 out of 38 compounds (3,5-difluorophenyl derivative 37 = highest activity) |
| Conditions | Antifungal assay against Alternaria alternata; QSAR analysis using Hansch-Fujita method |
Why This Matters
This rank-order differentiation demonstrates that the 3,5-difluoro substitution pattern provides quantifiably superior antifungal scaffold activity compared to all other tested phenyl modifications, making it the preferred choice for antifungal lead optimization programs.
- [1] Nishiwaki H, Nakazaki S, Akiyama K, Yamauchi S. Quantitative Structure–Activity Relationship Analysis of Antifungal (+)-Dihydroguaiaretic Acid Using 7-Phenyl Derivatives. Journal of Agricultural and Food Chemistry. 2013;61(38):9157-9164. doi:10.1021/jf4015526 View Source
- [2] Yamauchi S, Jinno K, Nishiwaki H, Akiyama K. Structure-Antifungal Activity Relationship of Fluorinated Dihydroguaiaretic Acid Derivatives and Preventive Activity against Alternaria alternata Japanese Pear Pathotype. Journal of Agricultural and Food Chemistry. 2017;65(31):6701-6707. View Source
